1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one
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Overview
Description
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases.
Mechanism Of Action
TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the survival and proliferation of malignant B-cells. TAK-659 also inhibits the activity of interleukin-2-inducible T-cell kinase (ITK), a kinase involved in T-cell activation and cytokine production. By inhibiting ITK, TAK-659 reduces the production of pro-inflammatory cytokines and the activation of autoreactive T-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the proliferation and survival of malignant B-cells in vitro and in vivo. It also reduces the production of pro-inflammatory cytokines and the activation of autoreactive T-cells in animal models of autoimmune diseases. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile and a low toxicity in preclinical studies.
Advantages And Limitations For Lab Experiments
One advantage of TAK-659 is its specificity for BTK and ITK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, one limitation of TAK-659 is its low solubility in water, which may affect its bioavailability and efficacy in vivo. Another limitation is the lack of long-term safety data, which is necessary for the development of a safe and effective therapeutic agent.
Future Directions
For TAK-659 include the evaluation of its efficacy and safety in clinical trials for the treatment of cancer and autoimmune diseases. Other future directions include the development of more potent and selective BTK and ITK inhibitors, the identification of biomarkers for patient selection and response monitoring, and the investigation of combination therapies with other targeted agents.
Synthesis Methods
TAK-659 is synthesized through a multi-step process that involves the reaction of 5-ethylpyrimidine-2-carboxylic acid with 1-bromo-4-chlorobutane to form 5-ethyl-2-(4-chlorobutyl)pyrimidine. The intermediate is then reacted with 1-piperidin-4-yloxy-4-(trifluoromethyl)butan-1-one to form TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit B-cell receptor signaling, which is critical for the survival and proliferation of malignant B-cells in various types of lymphoma. TAK-659 has also been shown to inhibit the activation of T-cells and the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-2-11-9-19-14(20-10-11)23-12-4-7-21(8-5-12)13(22)3-6-15(16,17)18/h9-10,12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMINOSWMLOXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4,4,4-trifluorobutan-1-one |
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